Cas no 933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis)

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis structure
933-48-2 structure
Product Name:rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
Numero CAS:933-48-2
MF:C9H18O
MW:142.238623142242
MDL:MFCD00070479
CID:806398
PubChem ID:101921
Update Time:2025-09-23

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Proprietà chimiche e fisiche

Nomi e identificatori

    • (1R,5R)-3,3,5-Trimethylcyclohexanol
    • cis-3,3,5-Trimethylcyclohexanol
    • cis-3,5,5-Trimethylcyclohexanol
    • Cyclohexanol,3,3,5-trimethyl-, (1R,5R)-rel-
    • (+-)-cis-3,3,5-Trimethyl-cyclohexanol
    • 1,2-Bis-(4-hydroxy-3,5-di-tert.-butyl-phenyl)-ethen
    • 2,6-di-tert-butyl-4-[(E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl]phenol
    • 3,3',5,5'-Tetratert.-butyl-4,4'-dihydroxy-trans-stilben
    • 3,5,3',5'-Tetra-tert-butyl-trans-stilben-4,4'-diol
    • 4-[2-(4-hydroxy-3,5-ditert-butyl-phenyl)ethenyl]-2,6-ditert-butyl-phen ol
    • trans-3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxystilbene
    • trans-3,3,5-trimethylcyclohexanol
    • CY14WK72W0
    • (1R-cis)-3,3,5-trimethylcyclohexanol
    • Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel-
    • Cyclohexanol, 3,3,5-trimethyl-, cis-
    • 3,3,5-Trimethylcyclohexanol, (1R-cis)-
    • (1R,5R)-3,3,5-trimethylcyclohexan-1-ol
    • Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-
    • DSSTox_CID_27570
    • DSSTox_RID_82426
    • DSSTox_GSID_47570
    • BRRVXFOKWJKTGG-JGVFFNPUSA-N
    • Tox21_30258
    • Cyclohexanol, 3,3,5-trimethyl-, cis- (8CI)
    • rel-(1R,5R)-3,3,5-Trimethylcyclohexanol (ACI)
    • Trixanol
    • rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
    • MDL: MFCD00070479
    • Inchi: 1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1
    • Chiave InChI: BRRVXFOKWJKTGG-SFYZADRCSA-N
    • Sorrisi: CC1(C[C@@H](O)C[C@@H](C)C1)C

Proprietà calcolate

  • Massa esatta: 142.13600
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 118
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2.6
  • Superficie polare topologica: 20.2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.8908 g/cm3 (25 ºC)
  • Punto di fusione: 37.3 ºC
  • Punto di ebollizione: 202 ºC
  • Punto di infiammabilità: 73.2±10.9 ºC,
  • Indice di rifrazione: 1.4542 (589.3 nm 20 ºC)
  • Solubilità: Leggermente solubile (4,4 g/l) (25°C),
  • PSA: 20.23000
  • LogP: 2.19350
  • FEMA: 3962
  • Solubilità: Non determinato

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Informazioni sulla sicurezza

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Dati doganali

  • CODICE SA:2906199090
  • Dati doganali:

    Codice doganale cinese:

    2906199090

    Panoramica:

    2906199090. altri alcoli naftenici, cicloenolo e cicloterpenolo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2906199090. alcoli ciclanici, cicloterapici o cicloterapici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Prezzodi più >>

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abcr
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rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bis(2-methylpropyl)(2,2,2-trifluoroacetato-κO)aluminum Solvents: Diethyl ether ;  72 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Riferimento
Selective reduction of organic compounds with Al-acetoxy- and Al-trifluoroacetoxydiisobutylalane
Cha, Jin Soon; Yi, Ja Eun, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2009, 65(1-2), 15-23

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
1.2 Reagents: Water
Riferimento
Selective reduction of carbonyl compounds with Al-alkoxydiisobutylalanes
Cha, Jin Soon; Kwon, Oh Oun; Kim, Jong Mi; Chun, Joong Hyun; Lee, Young Soo; et al, Bulletin of the Korean Chemical Society, 1998, 19(2), 236-242

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
Riferimento
Reexamination of Al-isopropoxydiisobutylalane as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Cha, Jin Soon; Kwon, Oh Oun, Bulletin of the Korean Chemical Society, 1997, 18(7), 689-690

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium ,  Ferrous chloride tetrahydrate Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
Riferimento
New active-iron based reducing system for carbonyl compounds and imines. Stereoselective reduction of cyclic ketones
Moglie, Yanina; Alonso, Francisco; Vitale, Cristian; Yus, Miguel; Radivoy, Gabriel, Tetrahedron, 2006, 62(12), 2812-2819

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
Introduction of an O-ethoxymethyl group to protect the hydroxy group in alcohols and phenols
Schaper, Ulf Armin, Synthesis, 1981, (10), 794-6

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Lithium ,  Ferrous chloride tetrahydrate Solvents: Tetrahydrofuran ;  rt; 1 h, rt; cooled
1.2 Reagents: Water
Riferimento
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals
Kennedy, Nicole; Cohen, Theodore, Journal of Organic Chemistry, 2015, 80(16), 8134-8141

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium ,  Nickel dichloride Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Isopropanol Solvents: Isopropanol ;  rt → 76 °C; 1 h, 76 °C
Riferimento
Hydrogen-transfer reduction of carbonyl compounds promoted by nickel nanoparticles
Alonso, Francisco; Riente, Paola; Yus, Miguel, Tetrahedron, 2008, 64(8), 1847-1852

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene](pyridine)(tricyclohexylphosphine)-… Solvents: Dichloromethane
Riferimento
Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6
Crabtree, Robert H.; Davis, Mark W., Journal of Organic Chemistry, 1986, 51(14), 2655-61

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  β-Cyclodextrin hydrogen sulfate sodium salt Solvents: Water ;  16 h, rt
1.2 Reagents: Sodium borohydride ;  rt
Riferimento
The effect of β-cyclodextrin on the diastereoselective NaBH4 reduction of cyclohexanone derivatives
Seo, Myung Soo; Lee, Sang Hee, Bulletin of the Korean Chemical Society, 2006, 27(5), 783-785

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Reexamination of aluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Cha, Jin Soon; Moon, Suk Joung; Kwon, Oh Oun; Lee, Yong Rok, Bulletin of the Korean Chemical Society, 2000, 21(1), 128-130

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: 2,5-Dimethyl-2,5-hexanediol ,  Nickel acetate ,  Sodium hydride Solvents: Tetrahydrofuran
Riferimento
Activation of reducing agents. Sodium hydride-containing complex reducing agents. 29. Epimerization of alcohols by nickel-containing complex reducing agents (NiCRA)
Feghouli, G.; et al, Tetrahedron Letters, 1988, 29(12), 1383-4

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: (Methanesulfonato-κO)bis(2-methyl-1-propanolato)aluminum Solvents: Diethyl ether ,  Tridecane ;  72 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 25 °C
Riferimento
Selective reduction of organic compounds with Al-methanesulfonyldiisobutylalane
Cha, Jin Soon; Noh, Minyeong, Bulletin of the Korean Chemical Society, 2010, 31(4), 840-844

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Aluminate(1-), (cyano-κC)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Reaction of sodium cyanoaluminum hydride with selected organic compounds containing representative functional groups
Cha, Jin Soon; Yu, Se Jin; Roh, Min Young; Yi, Ja Eun; Park, Seung Jin; et al, Bulletin of the Korean Chemical Society, 2008, 29(12), 2379-2382

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Al-Isopropoxydiisobutylalane. A Stereoselective Reducing Agent for Reduction of Cyclic Ketones to Thermodynamically More Stable Alcohols
Cha, Jin Soon; Kwon, Oh Oun, Journal of Organic Chemistry, 1997, 62(9), 3019-3020

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Aluminum, bis(2-methylpropyl)-1H-pyrrol-1-yl- Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
1-pyrrolyldiisobutylalane. A stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Kwon, Oh Oun; Cha, Jin Soon, Bulletin of the Korean Chemical Society, 2000, 21(6), 659-661

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether
Riferimento
Reexamination of diisobutylaluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Cha, Jin Soon; Kwon, Oh Oun; Kim, Jong Mi; Cho, Sun Dong, Synlett, 1997, (12), 1465-1466

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Water ,  Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Tetrahydrofuran
Riferimento
Preparation of potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes and their stereoselectivity in the reduction of cyclic ketones
Cha, Jin Soon; Yoon, Mal Sook; Lee, Kwang Woo; Lee, Jae Cheol, Heterocycles, 1988, 27(6), 1455-60

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)- Solvents: Tetrahydrofuran
Riferimento
A new class of stereoselective reducing agents, potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes
Cha, Jin Soon; Yoon, Mal Sook; Kim, Young Shick; Lee, Kwang Woo, Tetrahedron Letters, 1988, 29(9), 1069-70

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  4 h, reflux
Riferimento
Surface modified nano fly ash as an activator in the reduction of ketones
Dash, Subhajit; Chaudhuri, Haribandhu; Viswakarma, Sangita; Sarkar, Ashis, Journal of Nanoscience and Nanotechnology, 2018, 18(6), 4282-4287

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: 2-Amino-5-chlorobenzoic acid ;  rt → 0 °C
1.2 Reagents: Lithium ;  120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C
1.3 Reagents: Dimethylamine ,  Oxalic acid ,  Potassium bromide ;  16 °C
Riferimento
Method for synthesizing cis-3,3,5-trimethylcyclohexanol as intermediate of cyclandelate drug
, China, , ,

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Riferimento
Preparation of cis-3,3,5-trimethylcyclohexanol
, Japan, , ,

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Raw materials

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Preparation Products

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:933-48-2)cis-3,3,5-Trimethylcyclohexanol
Numero d'ordine:1668892
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:933-48-2)顺-3,3,5-三甲基环己醇
Numero d'ordine:LE1668892
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:32
Prezzo ($):discuss personally
Email:18501500038@163.com

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:933-48-2)cis-3,3,5-Trimethylcyclohexanol
1668892
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:933-48-2)顺-3,3,5-三甲基环己醇
LE1668892
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email